molecular formula C20H21NO2 B11417821 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11417821
M. Wt: 307.4 g/mol
InChI Key: CQUMWEUSMXNMEE-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with an ethyl group at the 5-position and an acetamide group attached to the 3-position. Additionally, the acetamide nitrogen is bonded to a 4-ethylphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide typically involves several steps:

  • Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives. For instance, 2-hydroxy-5-ethylacetophenone can undergo cyclization in the presence of an acid catalyst to form 5-ethylbenzofuran.

  • Acetamide Formation: : The next step involves the introduction of the acetamide group. This can be achieved by reacting 5-ethylbenzofuran with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-ethyl-1-benzofuran-3-yl)acetyl chloride. This intermediate is then reacted with 4-ethylphenylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the acetamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring could facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
  • 2-(5-propyl-1-benzofuran-3-yl)-N-(4-propylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide may exhibit distinct physical and chemical properties due to the specific positioning and nature of its substituents

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H21NO2/c1-3-14-5-8-17(9-6-14)21-20(22)12-16-13-23-19-10-7-15(4-2)11-18(16)19/h5-11,13H,3-4,12H2,1-2H3,(H,21,22)

InChI Key

CQUMWEUSMXNMEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)CC

Origin of Product

United States

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